
1,2-Diethylidenecyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diethylidenecyclohexane is an organic compound with the molecular formula C10H16 It is characterized by the presence of two ethylidene groups attached to a cyclohexane ring
Vorbereitungsmethoden
The synthesis of 1,2-Diethylidenecyclohexane typically involves the reaction of cyclohexanone with ethylidene compounds under specific conditions. One common method includes the use of strong bases to facilitate the formation of the ethylidene groups on the cyclohexane ring. Industrial production methods may involve catalytic processes to optimize yield and purity.
Analyse Chemischer Reaktionen
1,2-Diethylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethylidene groups to ethyl groups.
Substitution: Halogenation and other substitution reactions can occur at the ethylidene groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Diethylidenecyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,2-Diethylidenecyclohexane involves its interaction with specific molecular targets. The ethylidene groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1,2-Diethylidenecyclohexane can be compared with similar compounds such as:
1,2-Dimethylidenecyclohexane: Similar structure but with methylidene groups instead of ethylidene.
1,2-Diethylcyclohexane: Lacks the double bonds present in this compound.
Cyclohexane derivatives: Various derivatives with different substituents on the cyclohexane ring. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
92013-62-2 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
1,2-di(ethylidene)cyclohexane |
InChI |
InChI=1S/C10H16/c1-3-9-7-5-6-8-10(9)4-2/h3-4H,5-8H2,1-2H3 |
InChI-Schlüssel |
ISMMDQDLPHTDNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C1CCCCC1=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


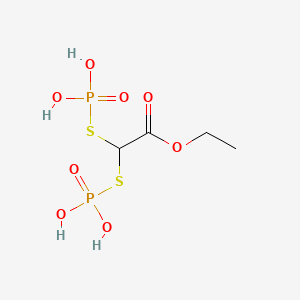
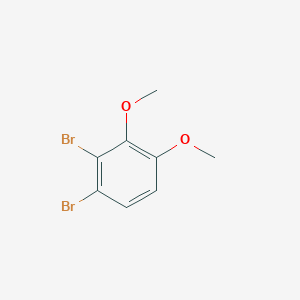
![3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14346222.png)
![N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14346227.png)
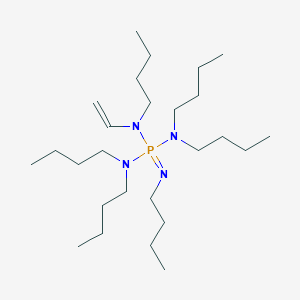

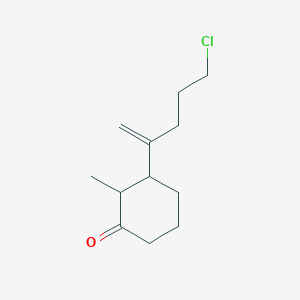
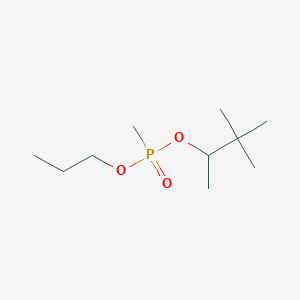
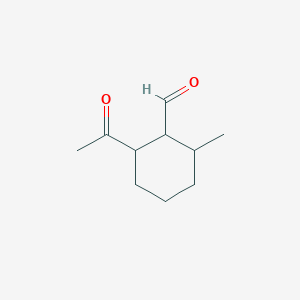
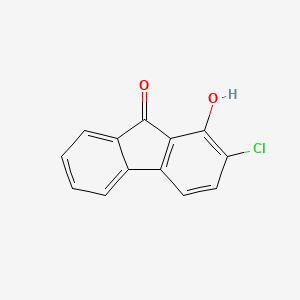
![2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol](/img/structure/B14346272.png)



